molecular formula C14H27N3S B1295136 4-(3-Piperidin-4-ylpropyl)piperidine;thiocyanic acid CAS No. 70644-48-3

4-(3-Piperidin-4-ylpropyl)piperidine;thiocyanic acid

Katalognummer: B1295136
CAS-Nummer: 70644-48-3
Molekulargewicht: 269.45 g/mol
InChI-Schlüssel: CLPOTMOPOVNUTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is a chemical compound with the molecular formula C13H26N2.2CHNS . This compound is known for its unique structure, which includes two piperidine rings connected by a 1,3-propanediyl bridge, and is complexed with thiocyanic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) typically involves the reaction of 4,4’-(1,3-propanediyl)bis(piperidine) with thiocyanic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Trimethylenedipiperidine
  • Thiocyanic acid
  • Isothiocyanic acid

Comparison

Compared to similar compounds, thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is unique due to its specific structure and the presence of both piperidine and thiocyanate groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

70644-48-3

Molekularformel

C14H27N3S

Molekulargewicht

269.45 g/mol

IUPAC-Name

4-(3-piperidin-4-ylpropyl)piperidine;thiocyanic acid

InChI

InChI=1S/C13H26N2.CHNS/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13;2-1-3/h12-15H,1-11H2;3H

InChI-Schlüssel

CLPOTMOPOVNUTM-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2CCNCC2.C(#N)S.C(#N)S

Kanonische SMILES

C1CNCCC1CCCC2CCNCC2.C(#N)S

70644-48-3

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.